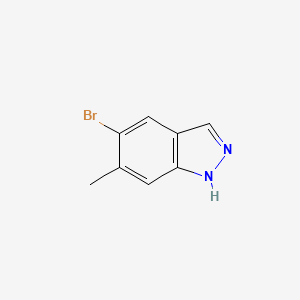

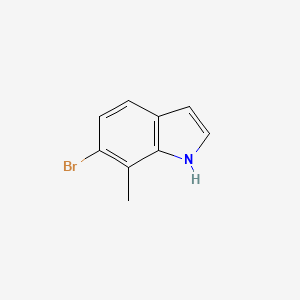

![molecular formula C7H4BrN3O2 B1292648 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 943323-63-5](/img/structure/B1292648.png)

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

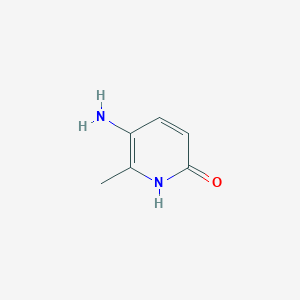

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its potential as a building block in drug discovery. The presence of both bromo and nitro groups in the molecule provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines was achieved through a regioselective bromination of thieno[2,3-b]pyridine, demonstrating the utility of brominated intermediates in constructing complex molecules . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives is characterized by the orientation of substituents around the pyridine ring. For example, in 2-bromo-4-nitropyridine N-oxide, the Br ion is nearly coplanar with the pyridine ring, while the nitro group's oxygen atoms are displaced above and below the ring. This arrangement can lead to the formation of hydrogen bonds, such as C-H···O, which can link molecules into pairs or larger assemblies .

Chemical Reactions Analysis

Bromo-nitropyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 2- and 4-bromomethyl-3-nitropyridine can react with aromatic amines to yield different products depending on the reaction conditions, such as 2H-pyrazolo[4,3-b]pyridines or 2H-pyrazolo[3,4-c]pyridines . Additionally, bromo-substituted dihydropyrrole nitroxides have been used to synthesize new paramagnetic heterocycles, showcasing the reactivity of the bromo group in radical-based syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives are influenced by their molecular structure. The presence of bromo and nitro groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide provide insights into the intermolecular interactions and stability of the compound . The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired properties and yields .

科学研究应用

Application 1: Cancer Therapy

- Specific Scientific Field: Oncology

- Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures: The derivatives were synthesized and their inhibitory activity against FGFR was evaluated . In vitro, the compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Diabetes Treatment

- Specific Scientific Field: Endocrinology

- Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application were not detailed in the source .

- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

属性

IUPAC Name |

4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFGDZUAZYOHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646881 |

Source

|

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

943323-63-5 |

Source

|

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943323-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)